4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
CAS No.: 1421521-97-2
Cat. No.: VC4245344
Molecular Formula: C18H26N2O2S
Molecular Weight: 334.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421521-97-2 |
|---|---|
| Molecular Formula | C18H26N2O2S |
| Molecular Weight | 334.48 |
| IUPAC Name | 4-tert-butyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3 |
| Standard InChI Key | PWRYVCPSLSRWHC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2 |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions. While specific protocols for this compound are not directly available in the search results, a general approach can be inferred:
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Preparation of the benzenesulfonamide core:
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Reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions.
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Introduction of the tert-butyl group:
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Alkylation reactions using tert-butyl halides or tert-butyl alcohol derivatives.
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Attachment of the pyrrolidine moiety:
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Nucleophilic substitution or reductive amination with pyrrolidine.
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Incorporation of the butynyl linker:
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Coupling reactions using alkynes and appropriate coupling agents (e.g., palladium-catalyzed Sonogashira coupling).
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Potential Applications
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Antimicrobial Activity: Sulfonamide derivatives have been extensively studied for their antibacterial and antifungal properties due to their ability to inhibit dihydropteroate synthase in pathogens.
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Anticancer Potential: The structural rigidity introduced by the alkyne group may enhance binding affinity to certain biological targets.
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Anti-inflammatory Effects: Sulfonamides are known to exhibit anti-inflammatory properties by modulating cyclooxygenase enzymes.
Comparative Analysis with Related Compounds
To better understand the significance of this compound, we compare it with similar sulfonamide derivatives:
Challenges
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Limited direct studies on this specific compound.
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Need for detailed pharmacokinetic and toxicological data.
Future Research
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Molecular Docking Studies: To predict binding affinity to biological targets.
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Synthesis Optimization: Developing cost-effective and scalable synthetic routes.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.
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